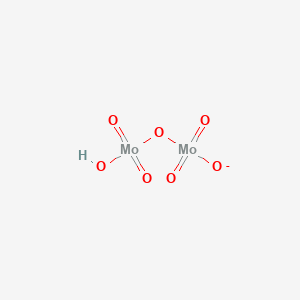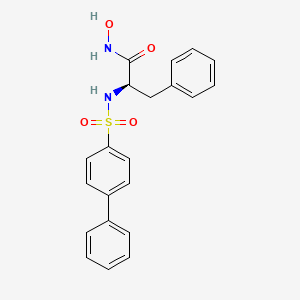![molecular formula C24H22ClN7O2 B1241918 2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-180560 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrazole ring, the indole ring, and the imidazole ring, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of BMS-180560 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
BMS-180560 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and halogenating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs .
科学的研究の応用
BMS-180560 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its ability to selectively inhibit the angiotensin II receptor type 1 makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes .
Chemistry
In chemistry, BMS-180560 serves as a model compound for studying receptor-ligand interactions and developing new receptor antagonists.
Biology
In biological research, it is used to investigate the signaling pathways mediated by the angiotensin II receptor type 1 and its role in cellular processes such as proliferation, apoptosis, and inflammation .
Medicine
In medicine, BMS-180560 has been explored as a potential therapeutic agent for managing hypertension and related cardiovascular conditions. Although its development was discontinued, it provides valuable insights for the design of new antihypertensive drugs .
Industry
In the pharmaceutical industry, BMS-180560 serves as a reference compound for developing and optimizing new drug candidates targeting the angiotensin II receptor type 1 .
作用機序
BMS-180560 exerts its effects by binding to the angiotensin II receptor type 1, thereby blocking the binding of angiotensin II, a potent vasoconstrictor. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, sodium retention, and increased blood pressure . The molecular targets include the receptor’s transmembrane segments, which are crucial for ligand binding and receptor activation .
類似化合物との比較
Similar Compounds
Losartan: A competitive antagonist of the angiotensin II receptor type 1.
Valsartan: Another nonpeptide antagonist of the angiotensin II receptor type 1.
EXP3174: A metabolite of losartan with similar antagonistic properties.
Uniqueness
BMS-180560 is unique in its insurmountable antagonism, meaning it irreversibly binds to the receptor, leading to prolonged inhibition even after the compound is removed. This property distinguishes it from competitive antagonists like losartan and valsartan, which can be displaced by higher concentrations of angiotensin II .
特性
分子式 |
C24H22ClN7O2 |
|---|---|
分子量 |
475.9 g/mol |
IUPAC名 |
2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H22ClN7O2/c1-2-3-11-20-26-22(25)21(24(33)34)32(20)14-15-7-6-10-18-16(15)12-13-31(18)19-9-5-4-8-17(19)23-27-29-30-28-23/h4-10,12-13H,2-3,11,14H2,1H3,(H,33,34)(H,27,28,29,30) |
InChIキー |
AIGVXGCHRIOQNR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(N1CC2=C3C=CN(C3=CC=C2)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |
同義語 |
2-butyl-4-chloro-1-((1-(2-(2H-tetrazol-5-yl)phenyl)-1H-indol-4-yl)methyl)-1H-imidazole-5-carboxylic acid BMS 180560 BMS-180560 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)
![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)
![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)




![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)


![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)

